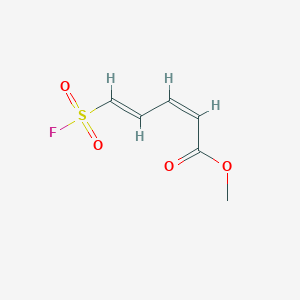

Methyl 2-(4-chloro-3-fluorophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

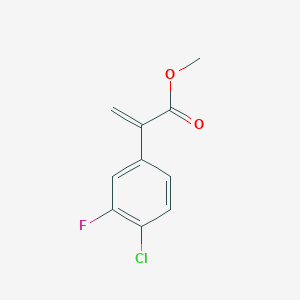

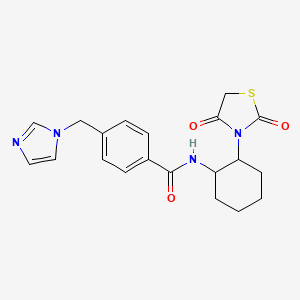

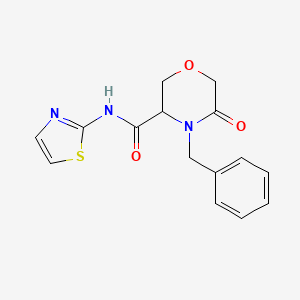

“Methyl 2-(4-chloro-3-fluorophenyl)acrylate” is an organic compound with the molecular formula C10H8ClFO2 . It has an average mass of 214.621 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-3-fluorophenyl)acrylate” consists of a methyl group (CH3), an acrylate group (C3H3O2), and a phenyl group (C6H4) that is substituted with a chlorine atom and a fluorine atom .Aplicaciones Científicas De Investigación

Synthesis of Fluoropolymers

Fluoropolymers are utilized in various technologically advanced applications due to their high-performance properties. The synthesis of highly fluorinated acrylic monomers in supercritical carbon dioxide offers an environmentally friendly alternative to traditional methods involving chlorofluorocarbons (CFCs). This method leverages supercritical fluids to achieve homogeneous solution polymerization using free radical techniques, highlighting the potential of methyl 2-(4-chloro-3-fluorophenyl)acrylate derivatives in the development of advanced materials (DeSimone, Guan, & Elsbernd, 1992).

Drug Release from Polymeric Hydrogels

Innovative crosslinkers based on acrylate derivatives, including those structurally related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, have been synthesized for the creation of polymeric hydrogels. These hydrogels, formed from monomers such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA), utilize novel acrylate crosslinkers for drug release applications. The morphology and drug-releasing behavior of these hydrogels demonstrate the acrylate derivatives' role in developing new biomedical materials (Arun & Reddy, 2005).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This property underlines the potential use of acrylate derivatives in sensing and separation technologies, showcasing their ability to interact specifically with various compounds (Sawada et al., 2000).

Mecanismo De Acción

Target of Action

Methyl 2-(4-chloro-3-fluorophenyl)acrylate is a chemical compound that is often used as an intermediate in organic synthesis It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, it can be inferred that methyl 2-(4-chloro-3-fluorophenyl)acrylate might undergo a transmetalation process with palladium (ii) complexes . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.

Result of Action

Given its role in the suzuki–miyaura coupling reaction, it can be inferred that its action results in the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of Methyl 2-(4-chloro-3-fluorophenyl)acrylate can be influenced by various environmental factors. These may include the temperature and pressure at which the reaction takes place, the presence of other compounds, and the specific conditions of the reaction environment . For instance, the Suzuki–Miyaura coupling reaction, in which Methyl 2-(4-chloro-3-fluorophenyl)acrylate is used, is known to be exceptionally mild and functional group tolerant , suggesting that it can occur effectively under a wide range of conditions.

Propiedades

IUPAC Name |

methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWKYQYJRKOVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chloro-3-fluorophenyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)

![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)

![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)